molecular formula C12H8BrF2NO B1399023 3-Bromo-4-(2,4-difluorophenoxy)aniline CAS No. 1284999-83-2

3-Bromo-4-(2,4-difluorophenoxy)aniline

Cat. No. B1399023
CAS RN: 1284999-83-2
M. Wt: 300.1 g/mol
InChI Key: PXSXEXXLNMKGBT-UHFFFAOYSA-N
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Description

“3-Bromo-4-(2,4-difluorophenoxy)aniline” is a chemical compound with the CAS Number: 1284999-83-2. It has a molecular weight of 300.1 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H8BrF2NO/c13-9-6-8(16)2-4-11(9)17-12-3-1-7(14)5-10(12)15/h1-6H,16H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional information or experimental data .

Scientific Research Applications

Vibrational Analysis and Material Properties

3-Bromo-4-(2,4-difluorophenoxy)aniline, and related compounds, are subjects of vibrational analysis studies. These analyses, using techniques like Fourier Transform-Infrared and Fourier Transform-Raman, help in understanding the effects of substituents on molecular structure and vibrational spectra. Such studies are crucial for developing new materials with specific electronic and optical properties, which could be useful in nonlinear optics (NLO) materials and other advanced technological applications (Revathi et al., 2017).

Synthesis and Structural Elaboration

Research on the synthesis and structural elaboration of this compound-related compounds focuses on developing efficient and selective methods for producing novel anilines. These synthesized compounds are then used for further chemical transformations, leading to a diverse range of structurally unique molecules. Such synthetic routes are fundamental for the creation of new chemical entities with potential applications in drug discovery, material science, and organic chemistry (Marull & Schlosser, 2003).

Photophysical and Photochemical Studies

Studies involving this compound and similar compounds often explore their photophysical and photochemical properties. This includes understanding how these molecules interact with light and how this interaction can be leveraged for various applications, such as in the development of fluorescent materials or in photochemistry research. These studies are crucial for the advancement of fields like optoelectronics, where the interaction of materials with light is a key aspect (Buruianǎ et al., 2005).

Advanced Manufacturing Processes

Research also focuses on the use of this compound in advanced manufacturing processes. This includes studies on continuous, homogeneous synthesis methods in modular microreaction systems, aiming to improve the efficiency and selectivity of the synthesis of key intermediates used in various industries, such as dye manufacturing (Xie et al., 2020).

Safety and Hazards

Safety data sheets suggest that personal protective equipment and face protection should be worn when handling this compound. It should not come into contact with the eyes, skin, or clothing, and ingestion or inhalation should be avoided . It is also considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

3-bromo-4-(2,4-difluorophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrF2NO/c13-9-6-8(16)2-4-11(9)17-12-3-1-7(14)5-10(12)15/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSXEXXLNMKGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)OC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-1-(2,4-difluorophenoxy)-4-nitrobenzene (22.5 g, 68.2 mmol), iron powder (19.04 g, 341 mmol), and ammonium chloride (7.30 g, 136 mmol) in tetrahydrofuran (117 mL), ethanol (117 mL), and water (39.0 mL) was heated under reflux at 100° C. for 2 hours. The reaction mixture was cooled to just below reflux temperature, filtered through Celite, and the filter cake washed with warm methanol (3×50 mL). The resulting solution was concentrated under reduced pressure and then neutralized to a pH of 8 with saturated sodium hydrogen carbonate (150 mL). The mixture was extracted with ethyl acetate (3×100 mL). The combined organics were washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by flash chromatography (silica gel, ethyl acetate/hexane gradient 0-15%) to provide 3-bromo-4-(2,4-difluorophenoxy)aniline (16.8 g, 82% yield).
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
117 mL
Type
solvent
Reaction Step One
Quantity
117 mL
Type
solvent
Reaction Step One
Name
Quantity
19.04 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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